2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide
Description
This compound features a complex tricyclic core, 9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl, which integrates oxygen and nitrogen heteroatoms within a fused bicyclic system. Attached to this core is a 2-bromo-5-methoxybenzamide moiety, characterized by an amide linkage, a bromine atom at the ortho position, and a methoxy group at the para position on the benzene ring. The bromine and methoxy substituents are electron-withdrawing and electron-donating, respectively, influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-28-16-6-7-19(23)17(13-16)21(26)24-14-5-8-20-18(12-14)22(27)25-10-3-2-4-15(25)9-11-29-20/h5-8,12-13,15H,2-4,9-11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPKRAQFPDRRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide typically involves multiple steps. The starting materials often include 2-bromo-5-methoxyaniline and other reagents that facilitate the formation of the tricyclic structure. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Core Derivatives with Varied Substituents
Benzamide vs. Sulfonamide Derivatives
- Target Compound: The benzamide group introduces a planar aromatic system with bromine and methoxy substituents. Amides are moderate hydrogen-bond acceptors/donors, influencing solubility and target binding.
- Compound: Features a benzoxazole sulfonamide substituent. The sulfonamide group (─SO₂NH─) is more acidic than amides, enhancing water solubility and ionic interactions.
- Compound : Substituted with a pyrazole sulfonamide . Pyrazole’s dual nitrogen atoms enable coordination with metal ions and participation in dipole interactions. The smaller pyrazole ring compared to benzamide may reduce steric hindrance in molecular recognition .
Structural and Electronic Comparison
Benzodithiazine-Based Analogs ()
Compounds such as 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine share bromo-methoxy substitution patterns with the target compound but differ in core structure. The benzodithiazine core includes sulfur atoms, which confer greater electron delocalization and redox activity compared to the oxygen/nitrogen-rich tricyclic core. IR data for these analogs show characteristic C=N stretches (~1610 cm⁻¹) and SO₂ vibrations (~1165 cm⁻¹), which are absent in the target compound but highlight the diversity in functional group reactivity .
Implications of Substituent Variation
- Biological Activity : Sulfonamide derivatives () are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas amides (target compound) may target proteases or kinases. The bromine atom in the target compound could enhance lipophilicity, aiding blood-brain barrier penetration.
- Synthetic Accessibility : The tricyclic core in and compounds is generated via computational modeling (DFT/B3LYP), suggesting the target compound’s structure could be optimized similarly for stability .
Biological Activity
The compound 2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a bromine and methoxy substituent, which are known to influence its biological properties. The molecular formula is , and it has a molecular weight of 450.5 g/mol.
Research suggests that compounds with similar structural features often interact with tubulin, a key protein in the mitotic machinery of cells. These interactions can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The specific mechanism of action for this compound may involve:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization at micromolar concentrations, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .
- Targeting Colchicine Site : Docking studies indicate that such compounds may bind to the colchicine site on tubulin, preventing its normal function in cell division .
Antitumor Activity
Several studies have examined the antitumor potential of compounds structurally related to This compound :
- Cytotoxicity : Compounds with similar methoxy and bromo substitutions have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines including HeLa and MCF7 .
- Cell Cycle Arrest : These compounds have been observed to induce G2/M phase arrest in cancer cells, confirming their role as microtubule inhibitors .
Other Biological Activities
Beyond antitumor effects, there is emerging evidence suggesting that these compounds may exhibit additional biological activities:
Summary of Biological Activity Findings
Case Studies
A notable study investigated the effects of a related compound on breast cancer cell lines (MCF7). The results indicated significant disruption of microtubule networks and induction of apoptosis at low concentrations (nanomolar range), supporting the hypothesis that similar compounds could be effective in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
